molecular formula C24H23BrN4O4 B2400131 (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223770-14-6

(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2400131
CAS No.: 1223770-14-6
M. Wt: 511.376
InChI Key: MNEMANBRSRFFHV-UHFFFAOYSA-N
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Description

The compound "(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a heterocyclic organic molecule featuring an oxazole core substituted with a 4-isopropoxyphenyl group and a methyl moiety. The oxazole is ester-linked to a 1,2,3-triazole ring, which is further substituted with a 4-bromophenyl group and a methyl group.

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O4/c1-14(2)32-20-11-5-17(6-12-20)23-26-21(16(4)33-23)13-31-24(30)22-15(3)29(28-27-22)19-9-7-18(25)8-10-19/h5-12,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEMANBRSRFFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate , identified by CAS number 946296-10-2 , exhibits significant biological activity due to its unique structure that combines oxazole and triazole moieties. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5C_{25}H_{26}N_{4}O_{5} with a molecular weight of 462.5 g/mol . The structure features a complex arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC25H26N4O5C_{25}H_{26}N_{4}O_{5}
Molecular Weight462.5 g/mol
CAS Number946296-10-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxazole and triazole rings. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines. In particular, triazole derivatives have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .

Case Study:
In a study evaluating the cytotoxicity of triazole derivatives, one compound demonstrated an IC50 of 6.2 μM against HCT-116 cells, indicating a significant anticancer effect . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor progression.

Analgesic Activity

The analgesic properties of oxazole derivatives have also been explored. In pharmacological tests such as the writhing test and hot plate test, compounds structurally related to our target exhibited notable analgesic effects . These findings suggest that the compound may interact with pain pathways, potentially through inhibition of cyclooxygenase (COX) enzymes.

Pharmacological Tests:

  • Writhing Test: Evaluates the analgesic effect based on the reduction in writhing responses in mice.
  • Hot Plate Test: Assesses pain threshold by measuring the latency to respond to a heated surface.

The biological activity of (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is likely attributed to its ability to modulate various molecular targets:

  • COX Inhibition: Compounds with similar structures have shown selective inhibition of COX isoforms, which are critical in pain and inflammation pathways.
  • Molecular Docking Studies: Computational analyses suggest that these compounds can bind effectively to COX enzymes and other targets involved in inflammatory responses .

Safety and Toxicity

Acute toxicity studies conducted on related compounds indicate a favorable safety profile. For instance, no lethal effects were observed at tested doses, and histopathological assessments did not reveal significant adverse effects on vital organs . This suggests that the compound may be a viable candidate for further development as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C25H25BrN4O4C_{25}H_{25}BrN_{4}O_{4} with a molecular weight of 525.4 g/mol. The structure features a triazole ring which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The triazole moiety is particularly significant in the development of anticancer drugs due to its ability to inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting key metabolic pathways in cancer cells. Research has shown that derivatives of triazoles can interact with enzymes and receptors critical for cell survival and proliferation.
  • Case Study : A study investigating the cytotoxic effects of similar triazole derivatives demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a related compound exhibited an IC50 value of 6.2 µM against HCT-116 cells, indicating potent anticancer activity .
Cell Line Compound IC50 (µM)
MCF-7Related Compound27.3
HCT-116Related Compound6.2

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Triazole derivatives have been reported to exhibit significant antimicrobial properties against various bacterial strains.

  • Research Findings : Studies have indicated that certain triazole derivatives demonstrate comparable antibacterial activity to standard antibiotics when tested against pathogens like Mycobacterium tuberculosis.
Compound Bacterial Strain Inhibition (%)
Triazole DerivativeM. tuberculosis87%
Reference Drug (Rifampicin)M. tuberculosis98%

Synthetic Methodologies

The synthesis of this compound often involves click chemistry techniques, particularly the azide-alkyne cycloaddition reaction, which is a powerful tool for creating diverse libraries of triazole-containing compounds. This methodology allows for the rapid assembly of complex molecules with high efficiency and selectivity.

Case Study on Synthesis

A notable study synthesized several triazole derivatives using this approach, demonstrating the versatility and efficiency of the method. The resulting compounds were characterized by techniques such as NMR and mass spectrometry, confirming their structures and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Aryl Moieties

Several compounds share structural similarities with the target molecule, particularly in their use of triazole and aryl substituents:

Compound 4 and 5 () : These thiazole derivatives contain fluorophenyl-substituted triazole and pyrazole rings. While the target compound uses an oxazole core, these analogues employ thiazole, which differs in the replacement of an oxygen atom with sulfur. Both classes exhibit planar conformations except for perpendicularly oriented aryl groups, a feature critical for crystal packing and intermolecular interactions .

Compound 6m () : This triazole-thione derivative incorporates a benzoxazole ring and a bromophenyl group. Unlike the target compound, it lacks an ester linkage but includes a thione (C=S) group, which influences hydrogen-bonding interactions and solubility. Spectroscopic data (e.g., IR peaks at 1212 cm⁻¹ for C=S) highlight distinct functional groups compared to the target’s ester (C=O) .

Thiazole-Based Esters () : These compounds feature thiazole and oxazolidine carboxylates. Though their cores differ from the target’s oxazole-triazole system, the ester linkage and aryl substitutions (e.g., benzyl, isopropyl) suggest shared synthetic strategies, such as nucleophilic acyl substitution or click chemistry for triazole formation .

Crystallographic and Conformational Analysis

The target compound’s structural characterization would likely employ single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and WinGX/ORTEP for visualization, as seen in analogous studies . For example, compounds 4 and 5 () crystallize in a triclinic system ($P\overline{1}$) with two independent molecules per asymmetric unit, displaying similar planar conformations except for one fluorophenyl group oriented perpendicularly. Such data suggest that the target compound’s bulky isopropoxyphenyl and bromophenyl groups may adopt non-planar arrangements to minimize steric clashes, influencing crystallinity and solubility .

Spectroscopic and Analytical Data

Key spectroscopic comparisons are summarized below:

Property Target Compound (Hypothetical) Compound 6m () Compounds 4/5 ()
IR C=O/C=S (cm⁻¹) ~1700 (ester C=O) 1212 (C=S) N/A
¹H NMR (δ, ppm) ~5.5 (ester CH₂) 9.51 (triazole NH) ~6.1–8.0 (aryl protons)
Molecular Formula C₂₅H₂₄BrN₃O₄ C₂₂H₁₅BrN₄OS C₂₆H₁₈F₂N₄S (Compound 4)
Crystallographic System Likely triclinic or monoclinic Not reported Triclinic ($P\overline{1}$)

Preparation Methods

Amidoxime Formation and Cyclization

Key Steps :

  • Reagents : 4-Bromobenzonitrile, hydroxylamine hydrochloride, potassium hydroxide.
  • Conditions : Reflux in ethanol/water (5:1, 4 h).
  • Intermediate : Formation of N′-hydroxy-4-bromobenzimidamide .
  • Cyclization : Reaction with chloroacetyl chloride in toluene at 110–120°C for 6–8 h.

Reaction Scheme :
$$
\ce{4-Bromobenzonitrile ->[NH2OH·HCl, KOH][EtOH/H2O, \Delta] N'-hydroxy-4-bromobenzimidamide ->[ClCH2COCl][Toluene, 110-120°C] 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid}
$$

Yield : 40%.

Alternative Copper-Catalyzed Cycloaddition

Method :

  • Click Chemistry : Reacting 4-bromophenyl azide with methyl propiolate in the presence of Cu(I) catalyst.
    Conditions : Room temperature, 12 h in methanol.
    Yield : 60–70% (estimated from analogous reactions).

Synthesis of (2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methanol

Hantzsch Oxazole Synthesis

Key Steps :

  • α-Bromoketone Preparation : React 4-isopropoxyphenylacetic acid with PBr₃ to form 2-bromo-1-(4-isopropoxyphenyl)propan-1-one .
  • Cyclization : Treat with urea in acetic acid at 80°C for 4 h.

Reaction Scheme :
$$
\ce{4-Isopropoxyphenylacetic acid ->[PBr3] 2-bromo-1-(4-isopropoxyphenyl)propan-1-one ->[NH2CONH2][AcOH, \Delta] (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methanol}
$$

Yield : 55–65%.

Direct Oxidation of Oxazole Methyl Ester

Method :

  • Reduce methyl 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylate using LiAlH₄ in THF.
    Conditions : 0°C to room temperature, 2 h.
    Yield : 85% (analogous to PubChem entry for methyl oxazole derivatives).

Esterification to Form the Target Compound

Steglich Esterification

Reagents :

  • 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
  • (2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methanol.
  • DCC (N,N′-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

Conditions :

  • Dichloromethane, 0°C to room temperature, 12 h.

Reaction Scheme :
$$
\ce{Triazole-COOH + Oxazole-CH2OH ->[DCC, DMAP][CH2Cl2] Target compound}
$$

Yield : 70–75%.

Mitsunobu Reaction

Reagents :

  • DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).

Conditions :

  • THF, 0°C to room temperature, 6 h.

Yield : 80% (based on analogous oxazole-triazole couplings).

Comparative Analysis of Methods

Step Method Conditions Yield Citation
Triazole synthesis Amidoxime cyclization Toluene, 110–120°C 40%
Triazole synthesis Click chemistry Cu(I), MeOH, RT 60–70%
Oxazole synthesis Hantzsch cyclization AcOH, 80°C 55–65%
Oxazole alcohol prep LiAlH₄ reduction THF, 0°C to RT 85%
Esterification Steglich DCC/DMAP, CH2Cl2 70–75%
Esterification Mitsunobu DIAD/PPh3, THF 80%

Optimization and Challenges

Triazole Carboxylic Acid Purity

  • Issue : Low yields (40%) in amidoxime cyclization due to side-product formation.
  • Solution : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the triazole acid.

Oxazole Methanol Stability

  • Issue : Oxazole alcohols are prone to oxidation.
  • Solution : Store under inert atmosphere and use fresh batches.

Esterification Efficiency

  • Mitsunobu vs. Steglich : Mitsunobu offers higher yields but requires stringent anhydrous conditions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including oxazole ring formation and triazole coupling. Key steps:

Oxazole Core Synthesis : Condensation of substituted benzaldehyde derivatives with methyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid in toluene) .

Triazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-bromophenyl-triazole moiety. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) to enhance yield .

  • Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry. The isopropoxy group’s methyl split (~1.3 ppm) and triazole proton signals (~8.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns (bromine signature) .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}) and triazole C-N vibrations (~1500 cm1^{-1}) .

Q. How can researchers design preliminary biological activity assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes relevant to oxazole/triazole pharmacophores (e.g., cyclooxygenase-2 for anti-inflammatory activity or CYP450 isoforms for metabolic stability) .
  • In Vitro Assays : Use fluorescence-based enzyme inhibition assays (IC50_{50} determination) and cell viability tests (MTT assay) against cancer lines (e.g., HeLa) .
  • Controls : Include structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to benchmark activity .

Advanced Research Questions

Q. How do substituents (e.g., bromophenyl vs. fluorophenyl) influence biological activity and binding interactions?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (Cl, F, Br) and compare IC50_{50} values. Bromine’s electron-withdrawing effect may enhance target binding vs. fluorine’s hydrophobicity .
  • Crystallographic Analysis : Resolve X-ray structures of ligand-target complexes (e.g., with COX-2) to map halogen bonding and π-π stacking interactions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to quantify substituent effects on binding free energy .

Q. What strategies resolve contradictory data in enzyme inhibition studies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, co-solvents) and validate with positive controls (e.g., celecoxib for COX-2) .
  • Metabolic Stability Testing : Use liver microsomes to assess if contradictory results arise from compound degradation .
  • Isostructural Comparisons : Compare with isostructural analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to isolate substituent effects .

Q. How can crystallography elucidate conformational flexibility in this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (DMF/ethanol) and analyze torsion angles to identify rotatable bonds (e.g., oxazole-triazole linker) .
  • Polymorphism Screening : Test crystallization solvents (e.g., DMSO vs. acetonitrile) to capture multiple conformations .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, halogen contacts) influencing solid-state packing .

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